3-iodo-N-(9H-xanthen-9-yl)benzamide
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Overview
Description
3-iodo-N-(9H-xanthen-9-yl)benzamide is an organic compound with the molecular formula C20H14INO2 It is a derivative of benzamide, where the benzamide moiety is substituted with an iodine atom at the 3-position and a xanthene group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(9H-xanthen-9-yl)benzamide typically involves the iodination of N-(9H-xanthen-9-yl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the xanthene moiety.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-(9H-xanthen-9-yl)benzamide, while a Suzuki coupling reaction with phenylboronic acid would produce 3-phenyl-N-(9H-xanthen-9-yl)benzamide .
Scientific Research Applications
3-iodo-N-(9H-xanthen-9-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(9H-xanthen-9-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The xanthene moiety may interact with biological macromolecules, leading to changes in their function or activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(9H-xanthen-9-yl)benzamide: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
4-methyl-N-(9H-xanthen-9-yl)benzamide: Substituted with a methyl group instead of iodine, leading to different chemical and biological properties.
Uniqueness
3-iodo-N-(9H-xanthen-9-yl)benzamide is unique due to the presence of both the xanthene and iodine substituents. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H14INO2 |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
3-iodo-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C20H14INO2/c21-14-7-5-6-13(12-14)20(23)22-19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23) |
InChI Key |
XKSSWRMVNFEFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
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